N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan ring and linked via an ethyl chain to a benzothiazole carboxamide moiety. Its structural complexity arises from the fusion of aromatic and heteroaromatic systems, which are often associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-12-18(16-4-3-9-25-16)13(2)23(22-12)8-7-20-19(24)14-5-6-15-17(10-14)26-11-21-15/h3-6,9-11H,7-8H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRAXMQRTVMBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC3=C(C=C2)N=CS3)C)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-6-carboxamide, is a complex molecule that likely interacts with multiple targets. Thiazoles, which are part of the compound’s structure, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant
Mode of Action
Thiazoles are known to interact with various targets to induce biological effects. The furan-2-yl and 1H-pyrazol-1-yl groups may also contribute to the compound’s biological activity.
Biochemical Pathways
Thiazoles are known to affect various biochemical pathways due to their wide range of biological activities.
Result of Action
Given the wide range of biological activities associated with thiazoles, it can be inferred that this compound may have diverse molecular and cellular effects.
Biological Activity
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that integrates multiple pharmacologically relevant moieties, including a furan ring, a pyrazole group, and a benzo[d]thiazole structure. This compound has garnered attention due to its potential biological activities, which may include antibacterial, antifungal, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₂S. The presence of the furan and pyrazole rings suggests a diverse range of interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 358.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antibacterial and Antifungal Properties
Preliminary studies indicate that compounds with similar structural motifs exhibit significant antibacterial and antifungal activities. For instance, derivatives containing furan and pyrazole rings have shown efficacy against various bacterial strains and fungi in vitro. A study highlighted that certain pyrazole derivatives possess notable antimicrobial properties, suggesting that this compound could be effective against resistant strains of bacteria and fungi .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Research has demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro assays indicated that pyrazole derivatives exhibited IC50 values comparable to known anti-inflammatory drugs like diclofenac . The mechanism of action may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Anticancer Activity
The anticancer activity of this compound has been explored through structure-activity relationship (SAR) studies. Compounds containing a thiazole moiety have shown cytotoxic effects against various cancer cell lines. For example, analogues demonstrated IC50 values in the low micromolar range against A549 lung adenocarcinoma cells . The compound's ability to induce apoptosis in cancer cells was linked to its interaction with Bcl-2 proteins, which are crucial for regulating cell death .
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to control antibiotics .
- Anti-inflammatory Assessment : In a controlled experiment, the compound was tested for its ability to reduce edema in rat paw models induced by carrageenan. The results showed a marked reduction in swelling comparable to standard anti-inflammatory treatments .
- Cytotoxicity Evaluation : The cytotoxic effects of the compound were assessed using MTT assays on various cancer cell lines. The findings revealed that it significantly reduced cell viability at concentrations lower than those used for conventional chemotherapeutics .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide. For instance, derivatives of pyrazole have shown promising results against various pathogens. In vitro evaluations indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activities
The compound has been investigated for its anticancer potential. Various derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. For example, some studies reported that specific pyrazole derivatives demonstrated selective inhibition of cancer-related enzymes, making them suitable candidates for further development as anticancer agents .
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. The mechanism of action likely involves the modulation of specific inflammatory pathways .
Building Blocks for Complex Molecules
This compound can serve as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds and natural product analogs through various coupling reactions .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring: Achieved through the reaction of a 1,3-diketone with hydrazine.
- Introduction of the Furan Ring: Accomplished via cyclization reactions involving suitable precursors.
- Coupling Reactions: The pyrazole and furan rings can be coupled through nucleophilic substitution reactions .
Development of New Materials
The unique structural features of this compound make it a candidate for developing new materials with specific electronic or optical properties. Its application in creating functional materials could lead to advancements in electronics and photonics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC values: 0.22 - 0.25 µg/mL | |
| Anticancer | Selective inhibition of cancer-related enzymes | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Table 2: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Formation of Pyrazole | Reaction with hydrazine | 1,3-Diketone under acidic/basic conditions |
| Introduction of Furan | Cyclization | 1,4-Dicarbonyl compound |
| Coupling | Nucleophilic substitution | Halogenated intermediates |
Case Study 1: Antimicrobial Evaluation
A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and evaluated for their antimicrobial activities against several pathogens, demonstrating significant efficacy and paving the way for future drug development .
Case Study 2: Anticancer Research
In a study focusing on anticancer properties, specific derivatives were shown to inhibit cell proliferation effectively in various cancer cell lines, highlighting the potential for developing new anticancer therapies based on this compound's structure .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs, as identified in Pharmacopeial Forum reports (2017), share core features such as thiazole/benzothiazole systems and carboxamide or carbamate linkages. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Heterocyclic Diversity : The target compound incorporates a furan-pyrazole system absent in analogs from and , which instead utilize substituted thiazoles (e.g., hydroperoxypropan-2-yl or ethylthiazole). This difference may alter solubility and target selectivity .
Functional Group Impact: Carboxamide vs. Carbamate: The carboxamide group in the target compound may offer stronger hydrogen-bonding capacity compared to carbamates in analogs, favoring interactions with polar residues in enzymes. Hydroperoxide vs.
Research Implications and Limitations
- Structural Insights: The furan-pyrazole motif in the target compound could enhance π-stacking in hydrophobic binding pockets, a feature less pronounced in thiazole-dominated analogs.
- Data Gaps : The provided evidence lacks direct pharmacological or thermodynamic data (e.g., IC50, LogP), limiting mechanistic conclusions. Further studies using crystallographic tools like SHELX () could elucidate binding modes .
- Synthetic Challenges : The ethyl-linked benzothiazole carboxamide may pose synthetic hurdles compared to carbamate-based analogs, which are more commonly reported in medicinal chemistry workflows .
Q & A
What are the key structural features of this compound, and how do they influence its potential biological activity?
Answer:
The compound contains three critical moieties:
- A furan-2-yl group , which contributes to π-π stacking interactions with biological targets.
- A 3,5-dimethylpyrazole ring , known for modulating solubility and metabolic stability.
- A benzo[d]thiazole-6-carboxamide core, which enhances binding affinity to enzymes or receptors via hydrogen bonding and hydrophobic interactions .
These structural elements are common in bioactive pyrazole derivatives, which exhibit anti-inflammatory, antimicrobial, and anticancer activities. The furan and thiazole rings may also participate in redox reactions, influencing oxidative stress pathways .
What synthetic routes are reported for this compound, and how are intermediates purified?
Answer:
Synthesis typically involves:
Step 1: Condensation of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole with ethylenediamine to form the pyrazole-ethylamine intermediate.
Step 2: Coupling with benzo[d]thiazole-6-carboxylic acid via carbodiimide-mediated amide bond formation.
Purification Methods:
- Recrystallization using ethanol/water mixtures to isolate crystalline intermediates.
- Column chromatography (silica gel, ethyl acetate/hexane gradient) for final product purification.
Reaction progress is monitored by TLC and confirmed via ¹H NMR (e.g., pyrazole proton signals at δ 6.2–6.5 ppm) .
How can reaction conditions be optimized to improve synthesis yield?
Advanced Considerations:
- Solvent Selection: Refluxing in DMF increases coupling efficiency compared to THF due to higher polarity .
- Catalyst Use: Adding 4-dimethylaminopyridine (DMAP) during amide formation reduces side products.
- Temperature Control: Maintaining 80–90°C in Step 1 prevents furan ring decomposition.
- Yield Tracking: Parallel small-scale reactions with varying conditions (e.g., stoichiometry, time) identify optimal parameters .
What spectroscopic techniques confirm the compound’s structure, and what are common pitfalls?
Answer:
- ¹H/¹³C NMR: Assign peaks to pyrazole (δ 2.1–2.3 ppm for methyl groups), furan (δ 6.7–7.1 ppm), and thiazole (δ 7.8–8.2 ppm for aromatic protons).
- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and thiazole C-S vibration (~680 cm⁻¹).
Pitfalls:
- Overlapping signals in crowded aromatic regions (e.g., furan vs. thiazole protons) require 2D NMR (COSY, HSQC) for resolution.
- Impurities from unreacted starting materials may mimic target peaks; use HPLC-MS for purity validation .
How can contradictory bioactivity data across studies be resolved?
Advanced Methodology:
- Assay Standardization: Compare results under identical conditions (e.g., cell line, incubation time).
- Purity Verification: Use HPLC to rule out impurities (e.g., residual solvents) affecting activity .
- Structural Analogs: Test derivatives to isolate the role of specific functional groups. For example, replacing the furan with a thiophene may clarify redox-dependent mechanisms .
What strategies establish the structure-activity relationship (SAR) for this compound?
Experimental Design:
Substituent Variation: Synthesize analogs with modified pyrazole methyl groups or benzothiazole substituents.
Biological Screening: Test analogs against panels (e.g., NCI-60 cancer cell lines) to correlate structural changes with potency.
Computational Modeling: Docking studies (AutoDock Vina) predict binding modes to targets like COX-2 or kinases .
What in vitro assays are suitable for initial biological evaluation?
Basic Protocols:
- Antiproliferative Activity: MTT assay using HeLa or MCF-7 cells (72-hour exposure, IC₅₀ calculation).
- Antimicrobial Screening: Broth microdilution against S. aureus and E. coli (MIC determination).
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., trypsin) .
What challenges arise when scaling up synthesis for preclinical studies?
Advanced Considerations:
- Exothermic Reactions: Use jacketed reactors with controlled cooling during amide coupling.
- Solvent Volume Reduction: Switch from column chromatography to fractional crystallization for large batches.
- Reproducibility: Implement in-process controls (e.g., inline IR monitoring) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
